![molecular formula C46H54FN7O9 B10821845 N-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(4-fluoro-3-methylphenyl)-3-[4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl]benzamide](/img/structure/B10821845.png)

N-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(4-fluoro-3-methylphenyl)-3-[4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

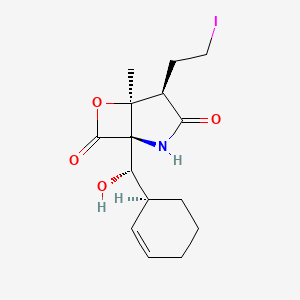

d9A-2 ist ein potenter Degrader, der zur Klasse der Proteolyse-Targeting-Chimären (PROTACs) gehörtDiese Verbindung hat ein erhebliches Potenzial gezeigt, die pH-Homöostase zu beeinträchtigen und in verschiedenen Krebszelllinien Zytotoxizität zu induzieren .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von d9A-2 beinhaltet die Konjugation eines Liganden, der an SLC9A1 bindet, mit einem Phthalimid-basierten Cereblon (CRBN)-Binder. Der Syntheseweg umfasst in der Regel mehrere Schritte der organischen Synthese, wie z. B. Amidbindungsbildung, Kupplungsreaktionen und Reinigungsprozesse. Die Reaktionsbedingungen umfassen häufig die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von d9A-2 würde wahrscheinlich großtechnische organische Synthesetechniken umfassen, darunter automatisierte Synthese und Hochdurchsatz-Reinigungsmethoden. Der Prozess würde für Skalierbarkeit, Kosteneffizienz und Einhaltung der behördlichen Standards für die pharmazeutische Produktion optimiert werden .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of d9A-2 involves the conjugation of a ligand that binds to SLC9A1 with a phthalimide-based cereblon (CRBN) binder. The synthetic route typically includes multiple steps of organic synthesis, such as amide bond formation, coupling reactions, and purification processes. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of d9A-2 would likely involve large-scale organic synthesis techniques, including automated synthesis and high-throughput purification methods. The process would be optimized for scalability, cost-effectiveness, and compliance with regulatory standards for pharmaceutical production .

Analyse Chemischer Reaktionen

Arten von Reaktionen: d9A-2 unterliegt hauptsächlich Degradierungsreaktionen, die durch das Ubiquitin-Proteasom-System vermittelt werden. Es beteiligt sich typischerweise nicht an traditionellen chemischen Reaktionen wie Oxidation, Reduktion oder Substitution. Stattdessen konzentriert sich seine Aktivität auf seine Fähigkeit, die Degradation von Zielproteinen zu induzieren .

Häufige Reagenzien und Bedingungen: Der Degradationsprozess umfasst die Verwendung von d9A-2 in Verbindung mit zellulären Mechanismen, darunter Ubiquitinligasen und Proteasomen. Die für diese Reaktionen erforderlichen Bedingungen sind physiologisch und finden typischerweise in der zellulären Umgebung bei Körpertemperatur und neutralem pH-Wert statt .

Hauptsächlich gebildete Produkte: Das Hauptprodukt der Reaktionen mit d9A-2 ist die abgebaute Form des Zielproteins SLC9A1. Diese Degradation führt zu einer beeinträchtigten pH-Homöostase und zytotoxischen Effekten in Krebszellen .

Wissenschaftliche Forschungsanwendungen

d9A-2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie dient es als Werkzeug zur Untersuchung von Proteindegradierungsmechanismen und dem Ubiquitin-Proteasom-System. In der Biologie wird es verwendet, um die Rolle von SLC9A1 in zellulären Prozessen und der pH-Regulation zu untersuchen. In der Medizin ist d9A-2 vielversprechend als potenzielles Therapeutikum zur gezielten Behandlung von Krebszellen durch Induktion der Degradation essentieller Proteine. In der Industrie kann es bei der Entwicklung neuer PROTAC-basierter Therapien und der Medikamentenforschung eingesetzt werden .

Wirkmechanismus

d9A-2 übt seine Wirkung durch einen Mechanismus aus, der als gezielte Proteindegradation bezeichnet wird. Es funktioniert durch Bindung an SLC9A1 und Rekrutierung der E3-Ubiquitinligase Cereblon (CRBN). Diese Rekrutierung erleichtert die Ubiquitinierung von SLC9A1 und markiert es zur Degradation durch das Proteasom. Die Degradation von SLC9A1 stört die pH-Homöostase innerhalb der Zelle, was zu Zytotoxizität und Zelltod in Krebszellen führt .

Wirkmechanismus

d9A-2 exerts its effects through a mechanism known as targeted protein degradation. It functions by binding to SLC9A1 and recruiting the E3 ubiquitin ligase cereblon (CRBN). This recruitment facilitates the ubiquitination of SLC9A1, marking it for degradation by the proteasome. The degradation of SLC9A1 disrupts pH homeostasis within the cell, leading to cytotoxicity and cell death in cancer cells .

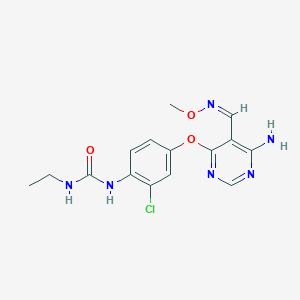

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: Ähnliche Verbindungen zu d9A-2 sind andere PROTACs, die verschiedene Proteine zur Degradation anvisieren. Einige Beispiele sind ARV-110, das den Androgenrezeptor anvisiert, und ARV-471, das den Östrogenrezeptor anvisiert. Diese Verbindungen haben den gemeinsamen Mechanismus, die Proteindegradation über das Ubiquitin-Proteasom-System zu induzieren .

Einzigartigkeit von d9A-2: Was d9A-2 von anderen PROTACs unterscheidet, ist seine spezifische Anvisierung von SLC9A1 und seine Fähigkeit, die pH-Homöostase zu beeinträchtigen. Dieser einzigartige Mechanismus macht es besonders effektiv bei der Induktion von Zytotoxizität in Krebszellen, die für ihr Überleben auf SLC9A1 angewiesen sind .

Eigenschaften

Molekularformel |

C46H54FN7O9 |

|---|---|

Molekulargewicht |

868.0 g/mol |

IUPAC-Name |

N-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(4-fluoro-3-methylphenyl)-3-[4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl]benzamide |

InChI |

InChI=1S/C46H54FN7O9/c1-29-26-32(7-9-36(29)47)34-8-6-33(27-39(34)53-16-12-31(13-17-53)42-30(2)50-28-51-42)43(56)49-15-19-61-21-23-63-25-24-62-22-20-60-18-14-48-37-5-3-4-35-41(37)46(59)54(45(35)58)38-10-11-40(55)52-44(38)57/h3-9,26-28,31,38,48H,10-25H2,1-2H3,(H,49,56)(H,50,51)(H,52,55,57) |

InChI-Schlüssel |

WMBSSRAFHKGIRA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=C1)C2=C(C=C(C=C2)C(=O)NCCOCCOCCOCCOCCNC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O)N6CCC(CC6)C7=C(NC=N7)C)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5S)-5-amino-7-hydroxy-2-phenyl-4,5-dihydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B10821765.png)

![2-[(5R,8S,12R,13R,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B10821815.png)

![benzyl N-[1-[4-(2-chlorophenyl)piperazin-1-yl]-1-oxo-6-(prop-2-enoylamino)hexan-2-yl]carbamate](/img/structure/B10821821.png)

![2-N-[(1S)-2-[[(2S)-1-[(3S,3aS,6aR)-3-[[(3S)-1-(cyclopropylamino)-1,2-dioxohexan-3-yl]carbamoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-1-cyclohexyl-2-oxoethyl]-5-N-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxobenzo[de]isoquinolin-5-yl]oxyethoxy]ethoxy]ethyl]pyrazine-2,5-dicarboxamide](/img/structure/B10821834.png)